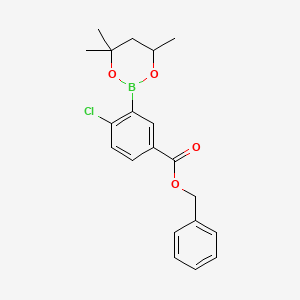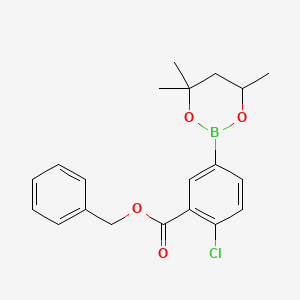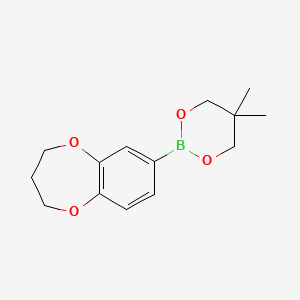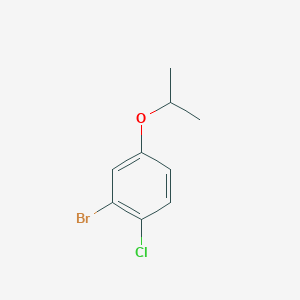
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate (BCTMB) is a boron-containing compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and drug development. BCTMB is a boron-containing compound that is synthesized from the reaction of benzyl chloride and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl benzoate. It is a colorless, odorless, and water-soluble compound that is used in a variety of applications in the fields of medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, biochemistry, and drug development. In medicinal chemistry, Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used as a ligand to form metal complexes, which can be used in the design of new drugs and drug delivery systems. In biochemistry, Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used as a tool to study the interaction between boron-containing molecules and proteins, as well as to investigate the structure and function of proteins. In drug development, Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug delivery systems.
Mécanisme D'action
The mechanism of action of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not yet fully understood. However, it is believed that the boron-containing moiety of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate plays a role in its biological activity. It is thought that the boron-containing moiety of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate interacts with the proteins in the cell, which then leads to a change in the structure and/or function of the protein. This change in the structure and/or function of the protein then leads to a change in the biological activity of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate are not yet fully understood. However, it has been shown to have an effect on the activity of enzymes, such as cytochrome P450 and NADPH oxidase, as well as on the expression of genes involved in cell growth and differentiation. Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has also been shown to have an effect on the metabolism of drugs, such as warfarin and cyclosporine, and on the uptake of glucose in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is its water-solubility, which allows it to be easily dissolved in aqueous solutions. Additionally, Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a relatively stable compound, which makes it suitable for use in long-term experiments. However, one of the main limitations of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is its low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
The potential applications of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate are vast and there are numerous future directions that could be explored. One of the main areas of research is the development of new drugs and drug delivery systems using Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate as a ligand. Additionally, further research could be done to investigate the biochemical and physiological effects of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate, as well as to explore the possible therapeutic applications of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Finally, further research could be done to explore the potential applications of Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate in the field of nanotechnology and to develop new methods of synthesizing Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate.
Méthodes De Synthèse
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is synthesized from the reaction of benzyl chloride and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl benzoate. The reaction is carried out in an aqueous solution at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction is complete when the reaction mixture is heated to 60°C and the product is isolated by precipitation. The product is then purified by recrystallization and is then ready for use.
Propriétés
IUPAC Name |
benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BClO4/c1-14-12-20(2,3)26-21(25-14)17-11-16(9-10-18(17)22)19(23)24-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYOGHUUWIEVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327873.png)
![tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6327874.png)
![tert-Butyl 2-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B6327880.png)
![tert-Butyl 4-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327896.png)
![tert-Butyl 2-{[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6327903.png)
![tert-Butyl 3-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327912.png)
![8-[4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327928.png)

![Tricyclo[4.3.1.1~3,8~]undec-3-ylamine hydrochloride](/img/structure/B6327947.png)
![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)
![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)


![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)